4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid
Description
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid is a synthetic compound featuring a piperidine core substituted with a hydroxy group and a 4-chlorophenyl moiety at the 4-position. The structure is further modified by a butyric acid chain terminated with two phenyl groups at the 2-position. This compound is of interest in medicinal chemistry due to its structural resemblance to opioid receptor ligands and antihistamines . Its synthesis typically involves multi-step reactions, such as condensation of substituted piperidine derivatives with aromatic ketones or acids, as seen in , which describes the use of TiCl4 as a catalyst .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO3/c28-24-13-11-21(12-14-24)26(32)15-18-29(19-16-26)20-17-27(25(30)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOZORDGPLHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid typically involves a multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperidine Ring: : Starting with the appropriate precursors to form the piperidine ring, usually through a cyclization reaction.
Introduction of the Chloro-phenyl Group: : Using a Friedel-Crafts alkylation reaction to introduce the 4-chloro-phenyl group onto the piperidine ring.
Hydroxylation: : The addition of a hydroxyl group to the piperidine ring, often achieved through an oxidation reaction.
Formation of the Diphenyl-butyric Acid Backbone: : This final step involves coupling the piperidin-4-yl and the diphenyl-butyric acid moieties using peptide coupling reagents under specific conditions.
Industrial Production Methods
In an industrial setting, the production methods are scaled up with emphasis on cost-efficiency, yield optimization, and purity control. Automation and continuous flow processes are often used to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid undergoes various types of reactions, including:
Oxidation: : Converts alcohol groups to aldehydes or ketones.
Reduction: : Reduces ketones or aldehydes back to alcohols or further to hydrocarbons.
Substitution: : Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Often employs hydrogen gas in the presence of a metal catalyst like palladium on carbon or sodium borohydride for milder conditions.
Substitution: : Utilizes various nucleophiles or electrophiles depending on the nature of the substitution desired.
Major Products Formed
The primary products formed depend on the reaction conditions but may include:
Derivatives with modified hydroxyl, chloro, or phenyl groups.
Compounds with extended or modified piperidine rings.
Scientific Research Applications
Chemistry
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid is used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms due to its multifaceted reactivity.
Biology
In biological research, this compound is investigated for its interactions with various biochemical pathways and potential as a biochemical probe.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects. Its interactions with certain receptors or enzymes may offer pathways to developing new drugs.
Industry
Industrial applications include its use in the production of polymers, coatings, and as intermediates in chemical manufacturing.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with specific enzymes or receptors. It may inhibit or activate certain biochemical pathways, altering the physiological responses of target cells or tissues.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs share the 4-hydroxy-piperidine motif but differ in substituents and backbone modifications. Key examples include:
Key Observations :
- The piperidine-hydroxy-chlorophenyl core is conserved across analogs, suggesting shared pharmacological targets (e.g., opioid or histamine receptors) .
- Modifications to the carboxylic acid chain (e.g., butyric vs. propanoic acid) influence solubility and bioavailability .
- Diphenyl groups enhance lipophilicity and receptor binding affinity compared to simpler analogs .
Pharmacological Activity
Key Observations :
- The μ-opioid receptor agonism suggested for the parent compound aligns with loperamide analogs in , which target gastrointestinal motility .
- Carboxyterfenadine demonstrates how structural tweaks (e.g., benzeneacetic acid) redirect activity from histamine receptors to metabolic pathways .
Physicochemical Properties
Key Observations :
Biological Activity
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid, also known by its CAS number 1426322-82-8, is a compound of significant interest due to its potential therapeutic applications and biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 643.64 g/mol. The structure features a piperidine ring substituted with a 4-chlorophenyl group and a diphenylbutyric acid moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C38H40Cl2N2O3 |
| Molecular Weight | 643.64 g/mol |
| CAS Number | 1426322-82-8 |
| IUPAC Name | 1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one |
Research indicates that compounds similar to this compound may exert their effects through various biological pathways:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to altered cellular functions and has implications in cancer therapy .
- Autophagy Modulation : Studies have demonstrated that certain derivatives can influence autophagy pathways, promoting cellular homeostasis and potentially reducing lipid accumulation in hepatocytes. This effect is particularly relevant in metabolic disorders .
- Neuroprotective Effects : Compounds with structural similarities have been investigated for their neuroprotective properties, which may be beneficial in neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
- Lipid Metabolism : A study examining the effects of 4-phenylbutyric acid (PBA), a related compound, found that it reduces lipid accumulation in liver cells through the activation of autophagy mechanisms. This suggests potential therapeutic applications in conditions such as non-alcoholic fatty liver disease (NAFLD) .
- Cancer Treatment : Research on HDAC inhibitors like PBA has shown promise in reversing abnormal cell phenotypes in vitro, indicating potential use as an antitumor agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
